1-Aminocyclobutane-1-carbonyl fluoride
Description
Properties
Molecular Formula |
C5H8FNO |
|---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-aminocyclobutane-1-carbonyl fluoride |
InChI |
InChI=1S/C5H8FNO/c6-4(8)5(7)2-1-3-5/h1-3,7H2 |
InChI Key |
NWBAQVYKHWUCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C(=O)F)N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 1 Aminocyclobutane 1 Carbonyl Fluoride
Nucleophilic Acyl Substitution Reactions of the Carbonyl Fluoride (B91410) Group
The carbonyl fluoride group is a highly activated acylating agent, readily undergoing nucleophilic acyl substitution. masterorganicchemistry.combyjus.com This class of reaction proceeds via a characteristic addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate subsequently collapses, expelling the fluoride ion as a leaving group to yield the substituted product. libretexts.org The reactivity of the acyl fluoride is greater than that of corresponding amides or esters due to the strong electron-withdrawing inductive effect of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. libretexts.org
Amidation and Peptide Coupling Reactions
The primary application of amino acid fluorides, including 1-aminocyclobutane-1-carbonyl fluoride, is in the formation of amide bonds, a cornerstone of peptide synthesis. semanticscholar.orgbachem.com The acyl fluoride serves as an efficient acylating agent for primary and secondary amines. In peptide coupling, the N-protected 1-aminocyclobutane-1-carbonyl fluoride reacts with the free amino group of another amino acid or peptide to form a new peptide bond. google.com
Compared to their more common acyl chloride counterparts, acyl fluorides offer a unique balance of reactivity and stability. semanticscholar.org They are generally more stable towards hydrolysis, allowing for easier handling and purification, yet remain sufficiently reactive to couple with amines efficiently. semanticscholar.orgresearchgate.net Modern methods often utilize fluorinating agents like cyanuric fluoride or tetramethylfluoroformamidinium hexafluorophosphate (B91526) (TFFH) to generate the amino acid fluoride in situ or as an isolable intermediate for subsequent coupling steps. semanticscholar.orgbachem.com These reactions are crucial in both solution-phase and solid-phase peptide synthesis (SPPS), where the stepwise assembly of amino acids on a resin support is required. google.comnih.gov
| N-Protected Amino Acid Fluoride | Amine Component | Coupling Conditions | Product Type | Reference |
|---|---|---|---|---|
| Boc-Ala-F | H-Gly-OMe | Pyridine, CH2Cl2 | Dipeptide | nih.gov |
| Fmoc-Phe-F | H-Leu-Wang Resin | DIPEA, DMF (SPPS) | Resin-bound Dipeptide | nih.gov |
| Cbz-Pro-F | H-Val-OtBu | Base, Organic Solvent | Protected Dipeptide | google.com |
Esterification and Other Acylation Reactions
Beyond amidation, the acyl fluoride group of 1-aminocyclobutane-1-carbonyl fluoride is a competent acylating agent for a variety of other nucleophiles. Reaction with alcohols (alcoholysis) in the presence of a base leads to the formation of the corresponding esters. researchgate.net This transformation follows the same nucleophilic acyl substitution pathway. unizin.org The stability of acyl fluorides in aqueous media is notably higher than that of acyl chlorides, which can be advantageous in certain synthetic contexts. researchgate.net
The compound can also react with other nucleophiles, such as carboxylates to form mixed anhydrides or serve as a precursor in Friedel-Crafts acylation reactions under appropriate catalytic conditions. The acyl fluoride's utility as an acyl transfer agent is a fundamental aspect of its chemistry. masterorganicchemistry.com
| Acyl Fluoride | Nucleophile | Typical Conditions | Product | Reaction Type |
|---|---|---|---|---|
| R-COF | R'-OH (Alcohol) | Base (e.g., Et3N), Aprotic Solvent | R-COOR' (Ester) | Esterification |
| R-COF | R'-NH2 (Amine) | Aprotic Solvent | R-CONHR' (Amide) | Amidation |
| R-COF | H2O (Water) | Slow, can be catalyzed by acid/base | R-COOH (Carboxylic Acid) | Hydrolysis |
| Ar-COF | Benzene | Lewis Acid (e.g., AlCl3) | Ar-CO-Ph (Ketone) | Friedel-Crafts Acylation |
Transformations Involving the Cyclobutane (B1203170) Ring System
The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear, functionalized molecules. nih.govrsc.org Additionally, the C-H bonds on the ring can be selectively functionalized using modern catalytic methods.
Ring-Opening Reactions and Their Controlled Regulation
The cyclobutane ring can be opened through thermal, photochemical, or catalyst-mediated pathways. nih.gov For derivatives like 1-aminocyclobutane-1-carbonyl fluoride, ring-opening can be triggered by radical processes or oxidative methods. rsc.orgepfl.ch For instance, iminyl-radical-triggered C-C bond cleavage of cyclobutanone (B123998) oximes is a known strategy to generate distal cyano-substituted alkyl radicals. rsc.org A similar radical-mediated cleavage of the C1-C2 bond in 1-aminocyclobutane-1-carbonyl fluoride could provide access to γ-functionalized linear structures.
The control of these ring-opening reactions is a significant area of research. nih.gov The choice of catalyst or reaction conditions can influence which bond in the cyclobutane ring is cleaved, leading to different products. nih.govnih.gov For example, photoredox catalysis has been employed to achieve selective ring-opening of cyclobutanes to form γ,δ-unsaturated ketones. rsc.org Oxidative ring-opening of cyclobutylamides has been shown to produce fluorinated imines, demonstrating a method to simultaneously open the ring and introduce new functionality. epfl.ch
Regioselective and Stereoselective Functionalization of Cyclobutane C-H Bonds
While ring-opening reactions leverage the strain of the cyclobutane system, another powerful strategy involves the direct functionalization of its C-H bonds. acs.org This approach maintains the valuable four-membered ring scaffold while introducing new substituents. Recent advances in transition-metal catalysis, particularly with rhodium(II) catalysts, have enabled highly regio- and stereoselective intermolecular C-H insertions. nih.govnih.gov
By carefully selecting the catalyst, it is possible to direct functionalization to different positions on the cyclobutane ring. nih.govnih.gov For a substrate like 1-aminocyclobutane-1-carbonyl fluoride, the C-H bonds at the C2 (and C4) and C3 positions are distinct. Catalyst-controlled reactions could selectively introduce new groups at either the C2 or C3 position. nih.gov This strategy provides a powerful method for creating highly substituted and stereochemically complex cyclobutane derivatives, which are valuable in medicinal chemistry and materials science. mdpi.comresearchgate.net The existing amino and carbonyl fluoride groups can act as directing groups, influencing the regioselectivity of these C-H functionalization reactions. acs.org
| Catalyst | Target C-H Bond | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Rh2(S-2-Cl-5-BrTPCP)4 | C3 | 1,3-disubstituted | High (e.g., 5:1 C3:C1) | nih.gov |
| Rh2(S-TCPTAD)4 | C1 (Benzylic) | 1,1-disubstituted | High | nih.gov |
Fluorine-Specific Reactivity and Its Influence on Reaction Outcomes
The high electronegativity of fluorine makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack, as discussed in section 3.1. libretexts.org However, the stability of the resulting fluoride anion (F-) as a leaving group is lower in protic solvents compared to chloride or bromide, which can affect reaction kinetics.
Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies
To move beyond theoretical predictions and gain a definitive understanding of the reaction mechanisms of 1-Aminocyclobutane-1-carbonyl fluoride, detailed kinetic and spectroscopic studies are indispensable.
Kinetic studies would involve monitoring the rate of a reaction under various conditions, such as changing the concentration of reactants, temperature, and solvent polarity. By analyzing the rate law, one can deduce the order of the reaction with respect to each reactant, providing insights into the molecularity of the rate-determining step. For instance, a first-order dependence on a nucleophile in a substitution reaction would suggest its involvement in the slowest step of the mechanism. The determination of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), from temperature-dependent kinetic data can provide further details about the transition state's nature. A large negative entropy of activation, for example, would be consistent with a highly ordered, associative transition state.
Spectroscopic studies offer a powerful means to identify and characterize reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N) would be crucial for characterizing the structure of the starting material and any stable products. In-situ NMR monitoring of a reaction could allow for the direct observation of intermediates if they have a sufficient lifetime. ¹⁹F NMR is particularly valuable for tracking the fate of the fluorine atom throughout the reaction.
Infrared (IR) spectroscopy can be used to monitor changes in the carbonyl stretching frequency (νC=O). The high frequency of the C=O stretch in acyl fluorides is a distinctive feature. Shifts in this frequency during a reaction can indicate changes in the electronic environment of the carbonyl group, such as the formation of a tetrahedral intermediate where the double bond character is lost.
Mass spectrometry (MS) is essential for determining the molecular weight of products and can provide structural information through fragmentation patterns. Techniques like electrospray ionization (ESI-MS) could be used to detect and characterize charged intermediates in the gas phase.
Computational chemistry serves as a powerful complementary tool. Quantum mechanical calculations can be used to model the potential energy surface of a reaction, locate transition states, and calculate their energies. This information can help to distinguish between different possible mechanistic pathways and to interpret experimental kinetic and spectroscopic data.
By combining these experimental and computational approaches, a comprehensive picture of the reaction mechanisms of 1-Aminocyclobutane-1-carbonyl fluoride can be constructed, providing fundamental insights into the interplay of strain, electronics, and stereoelectronics in this fascinating molecule.
Computational and Theoretical Investigations of 1 Aminocyclobutane 1 Carbonyl Fluoride
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and thermodynamic stability of 1-Aminocyclobutane-1-carbonyl fluoride (B91410). Methods like Density Functional Theory (DFT) would be employed to determine its optimized geometry, electronic charge distribution, and orbital energies.
The electronic structure is significantly influenced by the high electronegativity of the fluorine atom. This would lead to a strong polarization of the carbonyl C-F bond, rendering the carbonyl carbon highly electrophilic. The nitrogen atom of the amino group, in contrast, acts as a primary site of nucleophilicity. Quantum-chemical studies on simpler acyl fluorides, such as acetyl fluoride, have shown that electronic excitation can lead to significant conformational changes, including rotation and deviation from planarity of the carbonyl fragment. nih.gov
Calculations would also elucidate the energetics of the molecule. The stability of the puckered cyclobutane (B1203170) ring is a balance between angle strain and torsional strain. dalalinstitute.com The substitution at the C1 position with both an amino and a carbonyl fluoride group would further influence the ring's preferred conformation and the energy barrier to ring inversion. A hypothetical table of calculated thermodynamic properties for the most stable conformer is presented below.
Table 1: Hypothetical Thermodynamic Data for 1-Aminocyclobutane-1-carbonyl Fluoride
| Property | Calculated Value (Hartree/particle) |
|---|---|
| Electronic Energy | -455.123 |
| Zero-point Energy | 0.135 |
| Enthalpy | -455.000 |
| Gibbs Free Energy | -454.950 |
Note: These values are illustrative and would require specific DFT calculations for verification.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations offer a powerful tool for exploring the conformational landscape and flexibility of 1-Aminocyclobutane-1-carbonyl fluoride over time. nih.gov Such simulations would reveal the dynamic behavior of the cyclobutane ring and the rotational freedom of the substituent groups.
The cyclobutane ring itself is not planar but exists in a puckered conformation to alleviate torsional strain. dalalinstitute.com MD simulations, validated by experimental techniques like NMR spectroscopy in studies of related cyclobutane derivatives, can reveal the energy barrier associated with the ring's inversion between its two puckered conformers. acs.orgnih.gov The substituent at the C1 position is expected to modulate this conformational preference. acs.orgacs.org
Furthermore, MD simulations would allow for the analysis of the rotational barriers around the C1-C(O)F and C1-NH2 bonds. The flexibility of these groups is crucial for understanding how the molecule might interact with biological targets or other molecules. For instance, studies on 1-aminocyclobutanecarboxylic acid derivatives have highlighted how these residues can promote folded conformations when incorporated into peptides. acs.orgnih.gov
Prediction of Chemical Reactivity and Exploration of Reaction Pathways
The chemical reactivity of 1-Aminocyclobutane-1-carbonyl fluoride can be predicted through computational analysis of its electronic structure and frontier molecular orbitals (HOMO and LUMO). The highly polarized carbonyl group makes acyl fluorides versatile acylating agents, balancing good reactivity with greater stability compared to other acyl halides. beilstein-journals.orgacs.org
The carbonyl carbon is the primary electrophilic site, susceptible to nucleophilic attack. Acyl fluorides are known to react with amines and alcohols to form amides and esters, respectively. researchgate.netresearchgate.net Computational studies can model these reaction pathways, determining the transition state structures and activation energies. This would provide insight into the kinetics and thermodynamics of such transformations. For example, recent research has focused on developing efficient one-pot processes for the direct preparation of amides from carboxylic acids via acyl fluoride intermediates. beilstein-journals.orgresearchgate.net
The amino group, conversely, represents the main nucleophilic center of the molecule, capable of reacting with various electrophiles. Theoretical studies can also explore potential intramolecular reactions or rearrangements.
Theoretical Analysis of Fluorine's Impact on Molecular Architecture and Stability
The high electronegativity of fluorine induces a strong inductive effect, withdrawing electron density from the adjacent carbonyl carbon. researchgate.net This polarization influences not only the reactivity but also the local geometry. In computational studies of other fluorinated cycloalkanes, it has been observed that the C-F bond can influence the conformational preferences of the ring to minimize dipole moments. researchgate.net
Furthermore, the introduction of fluorine can impact metabolic stability in a biological context. While gem-difluorination has been shown to have a variable effect, in many cases it can slightly improve metabolic stability. researchgate.net Theoretical models can help to predict sites of potential metabolic attack and how fluorination might block such pathways.
Computational Insights into Intermolecular Interactions and Recognition Phenomena
Computational methods are essential for understanding the non-covalent interactions that govern how 1-Aminocyclobutane-1-carbonyl fluoride interacts with its environment. acs.org These interactions are key to its physical properties and any potential biological activity.
The molecule possesses both hydrogen bond donors (the N-H groups of the amine) and acceptors (the carbonyl oxygen and the fluorine atom). While fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed in protein-ligand complexes, particularly in environments shielded from water. acs.orgnih.gov Computational analyses can quantify the strength of these potential hydrogen bonds. nih.gov
The fluorine atom can also participate in other types of intermolecular interactions, such as halogen bonds, where it interacts with a nucleophilic region of another molecule. nih.gov The study of intermolecular interactions in fluorinated amides has shown the importance of C-H···F and C-H···O hydrogen bonds in determining crystal packing. figshare.comresearchgate.net Computational modeling can provide detailed insights into the preferred supramolecular assemblies and recognition phenomena involving 1-Aminocyclobutane-1-carbonyl fluoride. dntb.gov.ua
Advanced Applications As a Research Tool in Organic Synthesis and Chemical Biology
Role as a Key Building Block in Complex Molecule Synthesis
The rigid cyclobutane (B1203170) framework is a desirable feature in the design of complex molecules, offering precise control over spatial orientation and conformation. Derivatives of 1-aminocyclobutanecarboxylic acid serve as fundamental building blocks for creating sophisticated molecular architectures with tailored properties.
Precursor for Conformationally Constrained Peptidomimetics and Amino Acid Analogues
A primary application of 1-aminocyclobutane-1-carboxylic acid derivatives is in the synthesis of peptidomimetics and unnatural amino acid analogues. By incorporating the cyclobutane ring into a peptide backbone, chemists can enforce specific secondary structures, such as turns and helices, which can enhance biological activity and metabolic stability. nih.gov
Cyclobutane amino acids (CBAAs) have emerged as a significant class of compounds for developing new types of strained, conformationally restricted peptide mimetics. researchgate.net These modifications are advantageous for overcoming challenges associated with natural peptides, such as poor stability and bioavailability. researchgate.net The constrained nature of the cyclobutane ring helps to lock the peptide into a bioactive conformation, potentially leading to increased potency and selectivity for its target. nih.govnih.gov For instance, novel 2,4-methano amino acids (a synonym for 1-aminocyclobutane-1-carboxylic acids) have been successfully synthesized and incorporated into the immunomodulatory peptide tuftsin. nih.govacs.org The resulting analogues demonstrated significantly higher activity in stimulating interleukin-6 secretion and showed high resistance to enzymatic degradation compared to the parent peptide. nih.govacs.org
| Analogue Type | Parent Peptide/Amino Acid | Key Finding | Reference |
| χ1,χ2-Constrained Analogues | Arginine, Lysine, Ornithine | Incorporation into a small cyclic antimicrobial peptide did not significantly affect its activity. | enamine.net |
| Methano Tuftsin Analogues | Tuftsin | Analogues exhibited higher biological activity and increased stability against enzymatic hydrolysis. | nih.govacs.org |
| ACBC-Containing Peptides | General Peptides | Calculations show that ACBC residues favor the adoption of regular structures like α-helices and γ-turns. | nih.gov |
| Cyclobutane-based Anchoring Residues | General Peptides | Used to create geometry-specific stapled peptides with enhanced α-helicity and biological activity. | semanticscholar.org |
Stereocontrolled Synthesis of Other Cyclobutane-Containing Scaffolds
Beyond peptidomimetics, derivatives of 1-aminocyclobutane-1-carboxylic acid are pivotal starting materials for the stereocontrolled synthesis of other complex cyclobutane-containing scaffolds. The existing stereochemistry of the amino acid can be used to direct the formation of new stereocenters on the cyclobutane ring. acs.org
Researchers have developed expedient and stereoselective methods to create libraries of trifunctionalized cyclobutane scaffolds starting from a single, readily available derivative of all-cis-2-amino-3-hydroxycyclobutane-1-carboxylic acid. acs.org Such synthetic strategies are crucial for generating molecular diversity for drug discovery and materials science. nih.gov These chiral scaffolds, which can be synthesized from conveniently protected cyclobutane β-amino acids, are highly versatile precursors for producing polyfunctional chemical platforms suitable for creating complex molecules through methods like peptide coupling or click chemistry. researchgate.net The development of organo- and biocatalyzed eco-friendly approaches has further expanded the toolkit for synthesizing these valuable structures. nih.govnih.gov
Development of Chemical Probes and Tracers for Mechanistic Studies in Chemical Biology
The unique structural properties of cyclobutane amino acids make them excellent candidates for the development of specialized chemical tools to probe biological systems.
Synthesis of Isotope-Labeled Probes for Investigating Biochemical Pathways
Isotope labeling is a powerful technique for tracking molecules in biological systems and elucidating metabolic pathways. Fluorine-18, a positron-emitting isotope, is widely used in Positron Emission Tomography (PET) imaging. A significant application in this area is the synthesis of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). snmjournals.org
The synthesis of [¹⁸F]FACBC involves the fluorination of a precursor molecule, 1-tert-butyl carbamate-3-trifluromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester, using [¹⁸F]fluoride. snmjournals.org This radiolabeled amino acid analogue has been developed to image brain tumors, demonstrating its utility as a tracer for studying amino acid transport and metabolism in cancer biology. snmjournals.org The development of cost-effective synthetic routes for selectively deuterated and carbon-13 labeled amino acids further enhances their application in biomolecular NMR spectroscopy to study protein interactions and dynamics. nih.gov
Enabling Novel Synthetic Methodologies and Catalytic Processes
The pursuit of cyclobutane-containing molecules has spurred the development of innovative synthetic methods. Derivatives of 1-aminocyclobutane-1-carboxylic acid are often at the center of these new catalytic processes.
A notable advancement is the use of visible light photoredox catalysis to achieve a [2+2]-cycloaddition between dehydroamino acids and styrene-type olefins. acs.org This method, which employs a triplet energy transfer catalyst, provides a simple and mild route to access strained cyclobutane α-amino acid derivatives with high selectivity and tolerance for various functional groups. acs.org This approach is scalable and has been successfully applied to more complex dipeptide-containing substrates. acs.org
Another innovative strategy involves the direct C–H functionalization of aniline derivatives to install cyclobutyl groups. nih.gov This method operates through a photoredox mechanism where an aminoalkyl radical is formed and adds to a strained bicyclobutane derivative. This process allows for the direct alkylation of α-C–H bonds, providing a mild and efficient route to α-cyclobutyl N-alkylaniline products. nih.gov
| Methodology | Reactants | Catalyst/Conditions | Key Advantage | Reference |
| [2+2]-Cycloaddition | Dehydroamino acids and Styrene-type olefins | [Ir(dFCF3ppy2)dtbpy]PF6, Visible Light | Mild, scalable, and provides fast access to substituted cyclobutane α-amino acids. | acs.org |
| C–H Cyclobutylation | Aniline derivatives and Bicyclobutane derivatives | Photoredox catalyst, Light | Direct functionalization of C–H bonds under mild, redox-neutral conditions. | nih.gov |
Future Research Directions and Unexplored Avenues for 1 Aminocyclobutane 1 Carbonyl Fluoride
Development of Novel Stereoselective and Chemo-Selective Fluorination Strategies
The introduction of fluorine into amino acids can profoundly influence their biological properties, including metabolic stability and binding affinity. nih.govrsc.org For 1-Aminocyclobutane-1-carbonyl fluoride (B91410), future research should prioritize the development of methods for installing fluorine at other positions on the cyclobutane (B1203170) ring with high stereocontrol.
Currently, the synthesis of fluorinated amino acids often relies on either fluorinated starting materials or direct fluorination of precursors. mdpi.com Electrophilic fluorinating agents like Selectfluor are commonly used for this purpose. nih.gov A promising avenue of research would be the adaptation of modern C-H fluorination techniques. For instance, palladium-catalyzed methods have been successfully used for the stereoselective β-C(sp³)–H fluorination of α-amino acids like L-alanine derivatives. nih.govresearchgate.net Applying a similar strategy to a suitable 1-aminocyclobutane-1-carboxylic acid precursor could yield novel, enantiopure anti-β-fluoro-α-amino acids. nih.gov
Key research objectives should include:
Diastereoselective Fluorination: Investigating the diastereoselective fluorination of 1-aminocyclobutane-1-carboxylic acid derivatives to install fluorine at the C3 position, creating cis and trans isomers with distinct conformational properties.
Chemoselective Fluorination: Developing methods that selectively fluorinate the cyclobutane ring in the presence of the sensitive amino and carboxylic acid (or acyl fluoride) groups is crucial. numberanalytics.com This requires careful selection of fluorinating agents and reaction conditions.
Enantioselective C-H Fluorination: Exploring chiral catalysts to achieve enantioselective fluorination at the C2 or C3 positions of the cyclobutane scaffold, providing access to a wider range of stereochemically complex building blocks.
A comparison of potential fluorination reagents that could be explored for these strategies is presented below.
| Reagent Class | Example Reagent | Typical Application | Potential for Stereoselectivity | Reference |
|---|---|---|---|---|
| Electrophilic | Selectfluor | Fluorination of electron-rich centers and C-H bonds | High, often substrate or catalyst-controlled | nih.govmdpi.com |
| Nucleophilic | DAST (Diethylaminosulfur trifluoride) | Deoxyfluorination of alcohols and carbonyls | Can proceed with inversion (SN2) or retention | mdpi.comnih.gov |
| Nucleophilic | XtalFluor-E | Deoxyfluorination of carboxylic acids to acyl fluorides | Typically used for acyl fluoride synthesis, not ring fluorination | mdpi.comacs.org |
| Radical | N-Fluorobenzenesulfonimide (NFSI) with photocatalyst | Radical-mediated C-H fluorination | Often challenging, but emerging methods show promise | nih.govrsc.org |
Exploration of Unconventional Reactivity Modes for Tandem Transformations
The combination of a strained cyclobutane ring and a reactive acyl fluoride handle in 1-Aminocyclobutane-1-carbonyl fluoride opens the door to novel tandem transformations. Acyl fluorides possess a unique balance of stability and reactivity, making them versatile intermediates. nih.govelsevierpure.com Their moderate electrophilicity allows for controlled reactions that are often not possible with more reactive acyl chlorides. elsevierpure.com
Future research should investigate:
Ring-Opening/Acylation Cascades: Designing reactions where a nucleophile attacks the acyl fluoride, triggering a subsequent strain-releasing ring-opening of the cyclobutane. This could lead to the formation of functionalized acyclic or larger ring structures in a single step.
Decarbonylative Couplings: Transition-metal catalysis, particularly with nickel or palladium, could be used to promote decarbonylative reactions. nih.gov This would transform the acyl fluoride into a cyclobutyl fragment that could be coupled with various partners (e.g., aryl halides, boronic acids), providing a novel entry to complex 1-amino-1-arylcyclobutanes.
[2+2] Cycloadditions and Rearrangements: The cyclobutane ring itself is a product of [2+2] cycloadditions and can undergo further rearrangements. acs.org Research into Lewis acid or transition-metal-catalyzed reactions that engage both the acyl fluoride and the ring could lead to complex polycyclic scaffolds. For example, a reaction cascade involving acylation followed by a catalyzed ring expansion could yield five- or six-membered heterocyclic systems. acs.org
Integration with Advanced Catalytic Systems for Enhanced Efficiency and Selectivity
To unlock the full synthetic potential of 1-Aminocyclobutane-1-carbonyl fluoride, its chemistry must be integrated with state-of-the-art catalytic systems. While traditional methods for forming acyl fluorides exist, modern catalytic approaches offer milder conditions and broader functional group tolerance. acs.orgorganic-chemistry.orgnih.gov
Future avenues for exploration include:
Photoredox Catalysis: This has emerged as a powerful tool for C-H functionalization and C-F bond formation. rsc.org A photocatalytic approach could be developed to synthesize the acyl fluoride directly from the corresponding aldehyde under mild conditions, or to functionalize the cyclobutane ring post-synthesis.
Enzymatic Catalysis: Biocatalysis offers unparalleled selectivity. Investigating fluorinases or other engineered enzymes for the stereoselective fluorination of the 1-aminocyclobutane-1-carboxylic acid precursor could provide an environmentally benign route to chiral fluorinated derivatives.
Dual Catalysis: Combining two different catalytic cycles (e.g., transition metal catalysis and organocatalysis) could enable novel transformations. For instance, an N-heterocyclic carbene (NHC) could activate the acyl fluoride for a coupling reaction that is concurrently catalyzed by a palladium complex, allowing for transformations not possible with either catalyst alone. elsevierpure.com
| Catalytic System | Potential Application | Anticipated Advantage | Reference |
|---|---|---|---|
| Palladium/Quinoline Ligand | Stereoselective β-C(sp³)–H fluorination | High stereocontrol for unnatural amino acid synthesis | nih.gov |
| Photocatalysis (e.g., Sodium Decatungstate) | Synthesis of acyl fluoride from aldehyde precursor | Mild conditions, high functional group tolerance | rsc.org |
| N-Heterocyclic Carbene (NHC) Organocatalysis | Activation of acyl fluoride for coupling reactions | Avoids transition metals, unique reactivity pathways | elsevierpure.com |
| Nickel Catalysis | Decarbonylative cross-coupling reactions | Access to 1,1-disubstituted cyclobutanes | nih.gov |
Design of Next-Generation Cyclobutane-Based Chemical Tools with Tunable Properties
The rigid, puckered structure of the cyclobutane ring makes it an excellent scaffold for designing conformationally constrained molecules for medicinal chemistry and chemical biology. nih.govru.nllifechemicals.com The introduction of a cyclobutane can improve metabolic stability, reduce planarity, and precisely orient pharmacophore groups. ru.nl 1-Aminocyclobutane-1-carbonyl fluoride is an ideal starting point for creating a new generation of chemical tools.
Future research in this area should focus on:
Peptidomimetics: Incorporating the 1-aminocyclobutane moiety into peptide sequences to induce specific secondary structures or to create protease-resistant analogues. The acyl fluoride allows for efficient peptide bond formation.
Photoaffinity Probes: The cyclobutane scaffold has recently been used to develop novel photoaffinity labels with improved reactivity profiles. nih.govresearchgate.net The title compound could be elaborated into trifunctional probes containing the cyclobutane core, a photoreactive group, and a bioorthogonal handle for target identification studies. nih.gov
Molecular Probes for PET Imaging: The synthesis of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) for imaging brain tumors highlights the utility of this scaffold in diagnostics. snmjournals.org The acyl fluoride of the title compound could serve as a reactive handle for conjugation to other molecules, or new methods could be developed for the late-stage introduction of ¹⁸F into the molecule itself, potentially via the acyl fluoride using reagents like [¹¹C]carbonyl difluoride as inspiration. nih.gov
Functional Materials: Cyclobutane derivatives are being explored for applications in materials science, including stress-responsive polymers and hole-transporting materials for solar cells. lifechemicals.comnih.gov The reactivity of the acyl fluoride could be harnessed to incorporate the unique aminocyclobutane unit into polymer backbones or onto surfaces to create materials with novel electronic or physical properties.
By pursuing these unexplored avenues, the scientific community can unlock the full potential of 1-Aminocyclobutane-1-carbonyl fluoride as a versatile building block for innovation across multiple disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
